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For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of IAG933 combination therapies, supported by preclinical

experimental data. IAG933 is a first-in-class, orally bioavailable small molecule inhibitor that

directly targets the YAP/TAZ-TEAD protein-protein interaction, a critical nexus in the Hippo

signaling pathway.[1][2] Dysregulation of this pathway is a known driver in various cancers.

This guide details the synergistic effects of combining IAG933 with targeted therapies, offering

insights into potential therapeutic strategies.

Preclinical Efficacy of IAG933 Combination
Therapies
IAG933 has demonstrated significant antitumor activity as a monotherapy and in combination

with inhibitors of the MAPK/KRAS signaling pathway in various preclinical cancer models.[3][4]

[5] The combination approach is particularly promising for tumors that are not driven by Hippo

pathway mutations but are dependent on MAPK signaling, such as those with KRAS, EGFR, or

MET alterations.[2][3][5]

IAG933 in Combination with KRAS G12C Inhibitor
(JDQ443)
In preclinical studies involving KRAS G12C-mutated non-small cell lung cancer (NSCLC) and

colorectal cancer (CRC) cell lines, the combination of IAG933 with the KRAS G12C inhibitor
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JDQ443 has shown a strong synergistic benefit.[1] In vivo, the addition of IAG933 to JDQ443

treatment led to deeper and more sustained tumor regressions in NSCLC xenograft models.[1]

Cell Line Cancer Type Combination Benefit

NCI-H2122 NSCLC
Deepened response to

JDQ443 in xenografts[1]

Various NSCLC, CRC
Strong combination benefit in

cell lines[1]

IAG933 in Combination with EGFR Inhibitor
(Osimertinib)
The combination of IAG933 with the EGFR inhibitor osimertinib has shown enhanced antitumor

benefits. In an EGFR-mutated NSCLC cell-derived xenograft (CDX) model (NCI-H1975), this

combination resulted in rapid tumor regression.[1]

Xenograft Model Cancer Type Combination Effect

NCI-H1975 EGFR-mutant NSCLC
Enhanced antitumor benefit

leading to rapid regression[1]

IAG933 in Combination with MET Inhibitor (Capmatinib)
In a MET-amplified lung cancer CDX model (EBC-1), the combination of IAG933 with the MET

inhibitor capmatinib induced profound tumor shrinkage, highlighting its potential to overcome

resistance to MET-targeted therapies.[1]

Xenograft Model Cancer Type Combination Effect

EBC-1 MET-amplified Lung Cancer Profound tumor shrinkage[1]

Signaling Pathways and Mechanism of Action
IAG933 functions by disrupting the interaction between the transcriptional co-activators

YAP/TAZ and the TEAD family of transcription factors (TEAD1-4).[1] This prevents the nuclear
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translocation of YAP/TAZ and subsequent transcription of genes involved in cell proliferation

and survival. The Hippo pathway, which is a key regulator of organ size and tissue

homeostasis, normally phosphorylates and inactivates YAP/TAZ. In many cancers, this

pathway is dysregulated, leading to YAP/TAZ-TEAD-driven tumorigenesis.

The MAPK/KRAS pathway is another critical signaling cascade that controls cell growth,

differentiation, and survival. Mutations in this pathway, such as in KRAS or EGFR, are common

oncogenic drivers. The synergistic effect of combining IAG933 with MAPK/KRAS inhibitors is

thought to arise from the co-dependence of some tumors on both pathways for their growth

and survival. By simultaneously blocking these two key oncogenic signaling nodes, a more

potent and durable anti-cancer effect can be achieved.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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